
1,3-Bis(1H-imidazol-4-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(1H-imidazol-5-yl)benzene is a compound that features a benzene ring substituted with two imidazole groups at the 1 and 3 positions Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(1H-imidazol-5-yl)benzene typically involves the reaction of benzene derivatives with imidazole under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a metal catalyst and iodine, which promotes the formation of the imidazole ring . Another approach involves the use of amidoximes and enones, where heating the reagents at high temperatures in the presence of an iron catalyst leads to the desired product .
Industrial Production Methods
Industrial production of 1,3-Di(1H-imidazol-5-yl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(1H-imidazol-5-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like o-iodoxybenzoic acid (IBX) to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms on the imidazole ring is replaced by another substituent.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidation: o-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Cyclization: Metal catalysts and high temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Di(1H-imidazol-5-yl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Di(1H-imidazol-5-yl)benzene involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di(1H-imidazol-1-yl)benzene: Similar structure but with imidazole groups at different positions.
3,5-Di(1H-imidazol-1-yl)benzoic acid: Contains carboxylic acid groups in addition to imidazole rings.
1,3,5-Tris(1H-imidazol-1-yl)benzene: Contains three imidazole groups, offering different reactivity and applications.
Uniqueness
1,3-Di(1H-imidazol-5-yl)benzene is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. The presence of two imidazole rings at the 1 and 3 positions of the benzene ring allows for unique interactions and applications in various fields.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-[3-(1H-imidazol-5-yl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C12H10N4/c1-2-9(11-5-13-7-15-11)4-10(3-1)12-6-14-8-16-12/h1-8H,(H,13,15)(H,14,16) |
Clave InChI |
LPKKFALXHICYKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CN=CN2)C3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
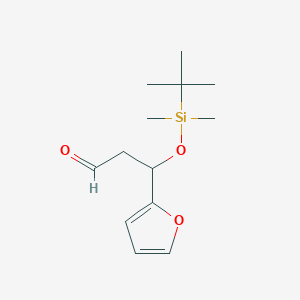
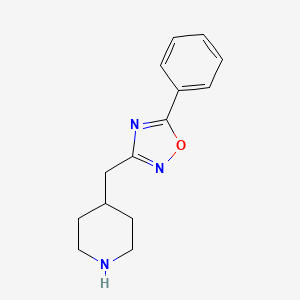
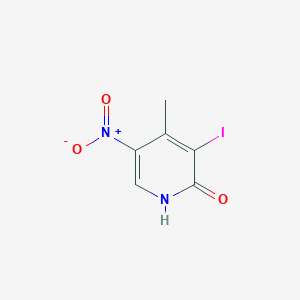
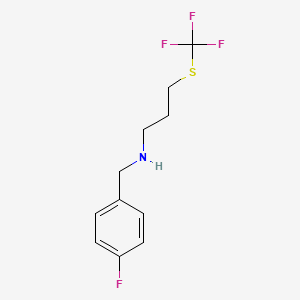
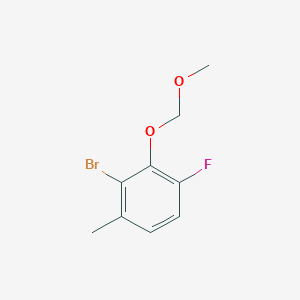
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
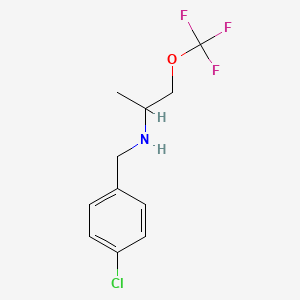
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
